molecular formula C7H12O2 B1296224 3,3-Dimethylcyclobutanecarboxylic acid CAS No. 34970-18-8

3,3-Dimethylcyclobutanecarboxylic acid

Cat. No.: B1296224
CAS No.: 34970-18-8
M. Wt: 128.17 g/mol
InChI Key: UWOAWSLEKWLDNR-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a carboxylic acid group at the 1-position. This compound is a colorless to light yellow solid and is known for its stability under ambient conditions .

Scientific Research Applications

3,3-Dimethylcyclobutanecarboxylic acid has several applications in scientific research:

Safety and Hazards

3,3-Dimethylcyclobutanecarboxylic acid may be irritating to the skin, eyes, and respiratory system . After exposure to the substance, rinse the skin with plenty of water as soon as possible and seek medical help immediately . Avoid inhaling dust or gas from the substance and maintain a well-ventilated working environment . Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Avoid contact with moisture . Avoid contact with incompatible materials . When handling, DO NOT eat, drink, or smoke .

Mechanism of Action

Mode of Action

The mode of action of 3,3-Dimethylcyclobutanecarboxylic acid is currently unknown. It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes. More research is needed to understand these interactions and their consequences .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its intended targets in the body. More research is needed in this area .

Biochemical Analysis

Biochemical Properties

3,3-Dimethylcyclobutanecarboxylic acid plays a role in various biochemical reactions, particularly those involving carboxylic acids. It interacts with enzymes such as carboxylases and decarboxylases, which facilitate the addition or removal of carboxyl groups. These interactions are crucial for metabolic pathways that involve the synthesis and degradation of fatty acids and other biomolecules. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, influencing their stability and function .

Cellular Effects

In cellular systems, this compound can affect various cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. Additionally, it can impact gene expression by acting as a ligand for transcription factors that regulate the expression of genes involved in metabolism and cell growth. The compound also affects cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with enzymes and other biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This compound can also influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetases and dehydrogenases, which are involved in the activation and oxidation of fatty acids. The compound can also affect the levels of key metabolites, influencing the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, influencing its localization and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function. The compound’s localization can also affect its activity, as it may interact with different sets of enzymes and proteins depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclobutanecarboxylic acid can be synthesized through the reaction of cyclobutane diketone with a methyl Grignard reagent. The methyl Grignard reagent undergoes a substitution reaction with one of the carbonyl oxygen atoms in cyclobutanedione to form a 3,3-dimethylcyclobutanyl Grignard reagent. This intermediate is then dehydrated under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Spiro[3.3]heptane-2,6-dicarboxylic acid
  • Cyclobutane-1,3-dicarboxylic acid
  • Cyclobutanecarboxylic acid
  • 3,3-Dimethylcyclopentanecarboxylic acid
  • 2,2-Dimethylhexanoic acid

Uniqueness: 3,3-Dimethylcyclobutanecarboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

IUPAC Name

3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOAWSLEKWLDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188514
Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34970-18-8
Record name 3,3-Dimethylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34970-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Dimethylcyclobutanecarboxylic acid
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Synthesis routes and methods

Procedure details

A solution of Intermediate 285C (250 mg, 1.452 mmol) in pyridine (5 mL) was stirred at 120° C. for 16 h. The reaction mixture was then cooled to RT, quenched with a 1.5 N aq. solution of HCl at 0° C., and extracted with diethyl ether (2×50 mL). The combined organic layers were washed with brine, dried over Na2SO4 and evaporated to afford Intermediate 285D as a viscous liquid (170 mg, 91% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.90-3.02 (m, 1H), 1.84-1.95 (m, 4H), 1.07-1.14 (m, 3H), 0.99-1.07 (m, 3H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
91%

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